molecular formula C6H5BrOS B186591 3-Bromo-5-methylthiophene-2-carbaldehyde CAS No. 36155-82-5

3-Bromo-5-methylthiophene-2-carbaldehyde

Cat. No. B186591
CAS RN: 36155-82-5
M. Wt: 205.07 g/mol
InChI Key: ZKIPMYBKNJQSKR-UHFFFAOYSA-N
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Description

3-Bromo-5-methylthiophene-2-carbaldehyde is a chemical compound with the molecular formula C6H5BrOS . It has a molecular weight of 205.08 . The compound is typically stored in a dark place under an inert atmosphere at temperatures between 2-8°C .


Synthesis Analysis

The synthesis of 3-Bromo-5-methylthiophene-2-carbaldehyde and similar compounds often involves condensation reactions . For example, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .


Molecular Structure Analysis

The molecular structure of 3-Bromo-5-methylthiophene-2-carbaldehyde consists of a five-membered thiophene ring with a bromine atom and a methyl group attached to different carbon atoms in the ring . An aldehyde functional group is also attached to the ring .


Chemical Reactions Analysis

Thiophene derivatives, including 3-Bromo-5-methylthiophene-2-carbaldehyde, are involved in various chemical reactions. They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .


Physical And Chemical Properties Analysis

3-Bromo-5-methylthiophene-2-carbaldehyde is a solid or liquid at room temperature .

Scientific Research Applications

  • Photochemical Synthesis : The irradiation of halogenothiophenes, including compounds similar to 3-Bromo-5-methylthiophene-2-carbaldehyde, leads to the formation of phenyl derivatives, which is significant in the field of organic synthesis and photochemistry (Antonioletti et al., 1986).

  • Palladium(0) Catalyzed Synthesis : This study explores the synthesis of (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline analogs through Suzuki cross-coupling reactions, using compounds related to 3-Bromo-5-methylthiophene-2-carbaldehyde. It contributes to our understanding of non-linear optical properties and structural features of these compounds (Rizwan et al., 2021).

  • Synthesis of Thiophene Derivatives : This research involves the preparation and conversion of bromo-thienyl derivatives, including 3-Bromo-5-methylthiophene-2-carbaldehyde, into various thiophene compounds, which has implications in the synthesis of complex organic molecules (Hawkins et al., 1994).

  • Functional Derivatives of Thiophene : This paper focuses on the nitration of thiophene derivatives, which is a crucial step in synthesizing various functional organic compounds. The synthesis process includes the conversion of compounds like 3-Bromo-5-methylthiophene-2-carbaldehyde into nitro derivatives (Shvedov et al., 1973).

  • Aroma-Active Compounds in the Maillard Reaction : This study investigates the formation of aroma-active compounds, including derivatives of 3-Bromo-5-methylthiophene-2-carbaldehyde, during the Maillard reaction between glutathione and reducing sugars. It provides insights into the chemistry of flavor and aroma compounds (Lee et al., 2010).

  • Biological Activity of Nitrothiophenes : This research assesses the biological activity of various substituted thiophenes, including compounds structurally related to 3-Bromo-5-methylthiophene-2-carbaldehyde, against different microorganisms, contributing to our understanding of the antibacterial properties of these compounds (Morley & Matthews, 2006).

Safety And Hazards

The compound is classified under the GHS07 hazard class . It has hazard statements H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

The future directions of research on 3-Bromo-5-methylthiophene-2-carbaldehyde and similar compounds could involve further exploration of their synthesis methods and potential applications, particularly in the field of medicinal chemistry .

properties

IUPAC Name

3-bromo-5-methylthiophene-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrOS/c1-4-2-5(7)6(3-8)9-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKIPMYBKNJQSKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(S1)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70355998
Record name 3-bromo-5-methylthiophene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70355998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-5-methylthiophene-2-carbaldehyde

CAS RN

36155-82-5
Record name 3-bromo-5-methylthiophene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70355998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
T Weingartz, S Nagorny, J Adams, A Eitzeroth… - RSC …, 2023 - pubs.rsc.org
… 3-Bromo-5-methylthiophene-2-carbaldehyde (11b). According to method (C) 0.47 mL (3.38 mmol) of diisopropylamine were dissolved in 15 mL of anhydrous THF. 1.95 mL (3.11 mmol) …
Number of citations: 1 pubs.rsc.org
IA Wright - 2011 - scholar.archive.org
The field of organic conductors and semiconductors has grown rapidly. The development of devices based on this technology, and the insights it provides into molecular electronics …
Number of citations: 2 scholar.archive.org

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